

An In-depth Technical Guide to the Basic Chemistry of 6-Hydroxyquinoline

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Compound of Interest

Compound Name: 6-Hydroxyquinoline

Cat. No.: B046185

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This guide provides a comprehensive overview of the fundamental chemistry of **6-hydroxyquinoline**, tailored for researchers, scientists, and professionals in drug development. It covers its chemical and physical properties, spectroscopic data, synthesis protocols, and key chemical behaviors, presenting quantitative data in structured tables and illustrating complex processes with clear diagrams.

Chemical and Physical Properties

6-Hydroxyquinoline, a heterocyclic aromatic organic compound, is a derivative of quinoline. It is characterized by a quinoline structure with a hydroxyl group substituted at the 6-position. This substitution pattern imparts specific chemical reactivity and physical properties to the molecule.

Table 1: Physicochemical Properties of **6-Hydroxyquinoline**

Property	Value	Source(s)
CAS Number	580-16-5	[1][2]
Molecular Formula	C ₉ H ₇ NO	[1][2]
Molecular Weight	145.16 g/mol	[1][2]
Appearance	White to light yellow or beige to gray crystalline powder	[2][3]
Melting Point	188-190 °C	[3]
Boiling Point	360 °C (estimated)	[4]
Solubility	Almost insoluble in water. Slightly soluble in DMSO and methanol. Soluble in ethanol and ether.	[2][3]
pKa (at 20 °C)	5.15, 8.90	[2][3]

Spectroscopic Data

The structural features of **6-hydroxyquinoline** can be elucidated through various spectroscopic techniques.

UV-Vis Spectroscopy

The ultraviolet-visible spectrum of **6-hydroxyquinoline** exhibits absorption bands corresponding to electronic transitions within the aromatic system. The position of the maximum absorption (λ_{max}) can be influenced by the solvent.

Table 2: UV-Vis Absorption Data

Solvent	λ_{max} (nm)	Notes
Methanol	~310, ~370	Data for the related compound 8-hydroxyquinoline shows absorption maxima in this region, which can serve as an estimate. [5]
Chloroform	~310, ~370	Data for the related compound 8-hydroxyquinoline shows absorption maxima in this region, which can serve as an estimate. [5]
DMSO	~318	Data for the related compound 8-hydroxyquinoline shows an absorption peak in this region. [6]

Infrared (IR) Spectroscopy

The IR spectrum of **6-hydroxyquinoline** displays characteristic absorption bands for its functional groups.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3550–3200 (broad)	O-H stretch	Phenolic hydroxyl group
3100–3000	C-H stretch	Aromatic C-H
1600–1585	C=C stretch	Aromatic ring
1500–1400	C=C stretch	Aromatic ring
~1581	C=N stretch	Quinoline ring
~1300	O-H bend	Phenolic hydroxyl group
1250–1000	C-O stretch	Phenolic C-O

Note: The exact positions of the peaks can vary depending on the sample preparation method.
[\[6\]](#)[\[7\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of **6-hydroxyquinoline**.

Table 4: ^1H NMR Spectral Data (400 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Assignment	Coupling Constant (J, Hz)
10.05	s	-OH	-
8.67	dd	H-2	4.2, 1.7
8.14	d	H-4	8.3
7.89	d	H-8	8.9
7.41	dd	H-3	8.3, 4.2
7.34	dd	H-7	8.9, 2.6
7.17	d	H-5	2.6

Source: Adapted from ChemicalBook[\[8\]](#)

Table 5: ^{13}C NMR Spectral Data (DMSO- d_6)

Chemical Shift (δ , ppm)	Assignment
155.8	C-6
147.5	C-2
144.1	C-8a
134.2	C-4
129.5	C-8
122.3	C-3
121.9	C-4a
121.6	C-7
109.1	C-5

Source: Adapted from PubChem[1]

Synthesis of 6-Hydroxyquinoline

6-Hydroxyquinoline can be synthesized through several routes. Two common methods are detailed below.

Synthesis from 6-Methoxyquinoline

This method involves the demethylation of 6-methoxyquinoline using a strong acid.

Experimental Protocol:

- A solution of 6-methoxyquinoline (2.50 g, 15.7 mmol) in 48% aqueous hydrobromic acid (10 mL) is refluxed for 24 hours.
- The reaction mixture is then cooled to room temperature.
- The cooled mixture is slowly added to a stirred, saturated aqueous solution of sodium bicarbonate (150 mL) to neutralize the acid.

- The aqueous mixture is extracted with ethyl acetate (2 x 100 mL).
- The combined organic extracts are dried over anhydrous magnesium sulfate (MgSO_4).
- The solvent is removed under reduced pressure to yield a solid.
- The crude product is recrystallized from a mixture of ethyl acetate and petroleum ether to afford pure **6-hydroxyquinoline**.

Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines. A modified version can be used to synthesize **6-hydroxyquinoline** from p-aminophenol.

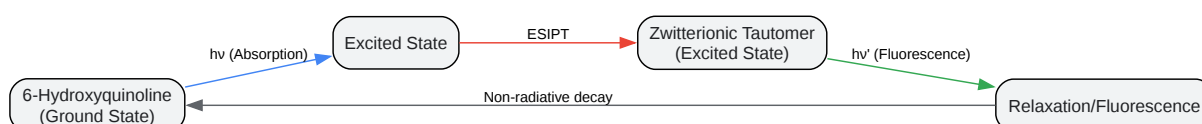
Experimental Protocol:

- In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid (e.g., 3 parts by weight) to p-aminophenol (e.g., 1 part by weight).
- To this mixture, add glycerol (e.g., 3 parts by weight) and a mild oxidizing agent such as nitrobenzene or arsenic pentoxide. Ferrous sulfate can be added as a moderator to control the exothermic reaction.[9][10]
- Heat the mixture gently. The reaction is exothermic and may become vigorous. Maintain a controlled temperature (e.g., 130-140 °C) for several hours.[9]
- After the reaction is complete, allow the mixture to cool.
- Carefully dilute the mixture with water and neutralize it with a concentrated solution of sodium hydroxide until it is alkaline.
- The crude **6-hydroxyquinoline** can be isolated by steam distillation or extraction.
- Further purification can be achieved by recrystallization from a suitable solvent.

Chemical Reactivity and Mechanisms

Excited-State Proton Transfer (ESPT)

6-Hydroxyquinoline is known to exhibit excited-state intramolecular proton transfer (ESIPT), a phenomenon where a proton is transferred from the hydroxyl group to the quinoline nitrogen upon photoexcitation. This process leads to the formation of a transient zwitterionic tautomer.[3][8]

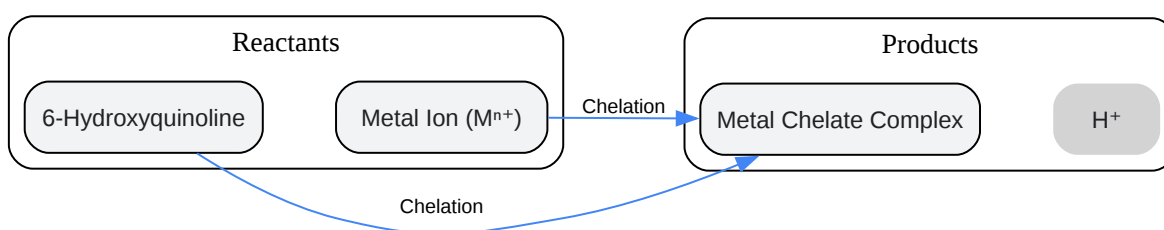


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Caption: Excited-state proton transfer in **6-hydroxyquinoline**.

Metal Chelation

The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group in **6-hydroxyquinoline** can act as a bidentate ligand to chelate metal ions. This property is fundamental to many of its applications.[2]



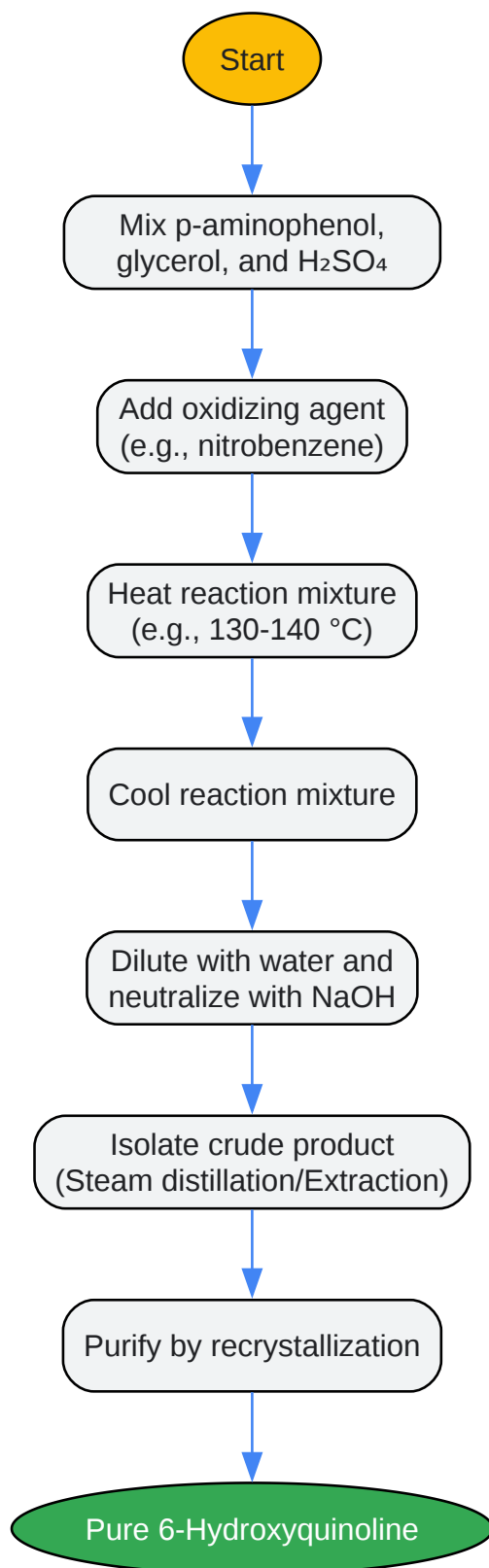
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Caption: Bidentate chelation of a metal ion by **6-hydroxyquinoline**.

Experimental Workflows

Skraup Synthesis Workflow

The following diagram illustrates the general experimental workflow for the Skraup synthesis of **6-hydroxyquinoline**.



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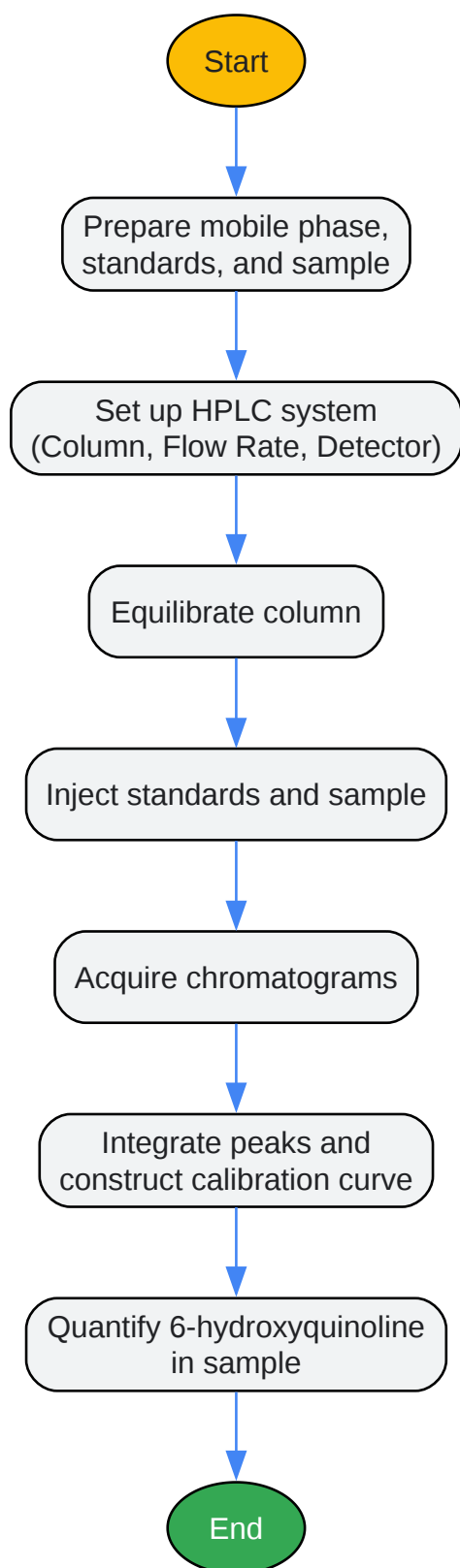
Caption: General workflow for the Skraup synthesis.

HPLC Analysis Workflow

This diagram outlines a typical workflow for the analysis of **6-hydroxyquinoline** using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: HPLC Analysis

- Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Degas both solutions.
- Standard Solution Preparation: Prepare a stock solution of **6-hydroxyquinoline** in a suitable solvent (e.g., methanol). From this, prepare a series of calibration standards by serial dilution.
- Sample Preparation: Dissolve the sample containing **6-hydroxyquinoline** in a suitable solvent. Filter the solution through a 0.45 µm syringe filter.
- HPLC System Setup:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at an appropriate wavelength (e.g., determined from the UV-Vis spectrum).
 - Injection Volume: 10 µL.
- Analysis: Equilibrate the column with the initial mobile phase composition. Inject the standards and the sample. A gradient elution may be used to achieve optimal separation.
- Quantification: Construct a calibration curve from the peak areas of the standards. Determine the concentration of **6-hydroxyquinoline** in the sample by comparing its peak area to the calibration curve.



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Caption: Workflow for HPLC analysis of **6-hydroxyquinoline**.

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